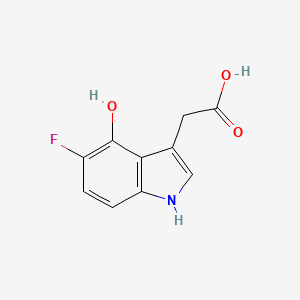
2-(5-fluoro-4-hydroxy-1H-indol-3-yl)acetic acid
Cat. No. B8302223
M. Wt: 209.17 g/mol
InChI Key: OILNPFUWBDQEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08912220B2
Procedure details


A mixture of compound 34-3 (1 g, 4.78 mmol), KOH (1 g, 19.14 mmol), MeI (2.7 g, 19.14 mmol) in DMF (20 mL) was stirred at room temperature for 2 h. Water (50 mL) and ethyl acetate (50 mL) were added to the mixture. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×30 mL). The organic layers were combined, dried over MgSO4, filtered, and evaporated to afford crude product (600 mg). To this crude product was added methanol (10 mL) and NaOH aq. (2 N, 8 mL) and then the reaction mixture was stirred and refluxed for 1 h. The mixture was allowed to cool to room temperature and neutralized with hydrochloric acid to pH=7 before it was extracted with ethyl acetate (2×30 mL). The organic layers were combined, dried over MgSO4, filtered, and concentrated under reduce pressure to afford 34-4 (250 mg, 85%) as yellow oil. LRMS: calc 237.2 and found: 238.1 [M+1].






[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([OH:15])=[C:4]2C(=[CH:9][CH:10]=1)NC=[C:5]2[CH2:11][C:12]([OH:14])=[O:13].[OH-].[K+].[CH3:18]I.[OH-].[Na+].Cl.[CH3:23][N:24]([CH:26]=O)[CH3:25]>CO.C(OCC)(=O)C.O>[F:1][C:2]1[C:3]([O:15][CH3:18])=[C:4]2[C:25](=[CH:9][CH:10]=1)[N:24]([CH3:23])[CH:26]=[C:5]2[CH2:11][C:12]([OH:14])=[O:13] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C2C(=CNC2=CC1)CC(=O)O)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (3×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford crude product (600 mg)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ethyl acetate (2×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C2C(=CN(C2=CC1)C)CC(=O)O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 250 mg | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

